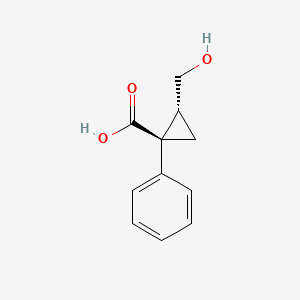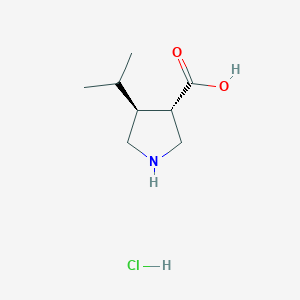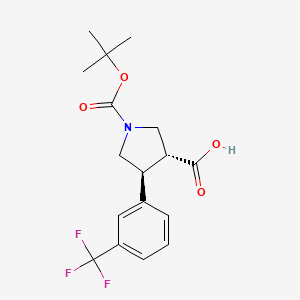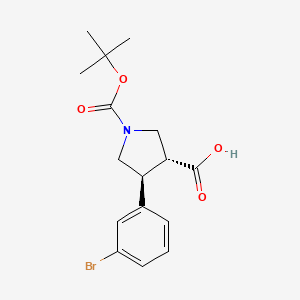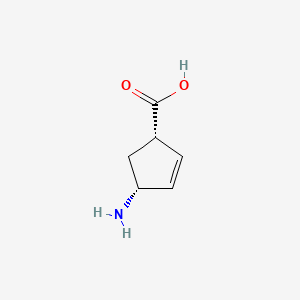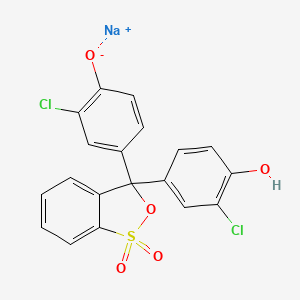
Chlorphenolrot-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorophenol Red sodium salt is a chemical compound with the molecular formula C₁₉H₁₁Cl₂NaO₅S. It is commonly used as a pH indicator and in various biochemical assays. The compound changes color from yellow to violet in the pH range of 5.4 to 6.8, making it useful for determining the pH of solutions .
Wissenschaftliche Forschungsanwendungen
Chlorophenol Red sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator in titrations and other analytical procedures.
Biology: The compound is employed in enzyme assays, particularly for detecting β-galactosidase activity.
Medicine: It is used in diagnostic tests and research involving enzyme kinetics.
Industry: Chlorophenol Red sodium salt is used in the production of dyes and as a reagent in various industrial processes
Biochemische Analyse
Biochemical Properties
Chlorophenol Red sodium salt plays a significant role in biochemical reactions, particularly as a pH indicator. It changes color due to the dissociation of H+ ions . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it is used as a substrate for spectrophotometric determination of β-galactosidase activity .
Cellular Effects
The effects of Chlorophenol Red sodium salt on cells are primarily related to its function as a pH indicator. Changes in pH can significantly influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Chlorophenol Red sodium salt involves its ability to change color in response to changes in pH. This is due to the dissociation of hydroxyl and hydrogen atoms, which creates a scheme of Chlorophenol Red sodium salt to change color from yellow to red .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorophenol Red sodium salt can be synthesized through the sulfonation of chlorophenol followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Chlorophenol is reacted with sulfuric acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of Chlorophenol Red sodium salt involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorophenol Red sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic intermediates.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted phenols .
Wirkmechanismus
The mechanism of action of Chlorophenol Red sodium salt involves its ability to change color in response to pH changes. This is due to the dissociation of hydrogen ions from the hydroxyl groups in the compound, leading to a shift in the absorption spectrum. The compound can also act as a chromogenic label, undergoing oxidation to form phenolic intermediates that can be detected electrochemically .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenolphthalein: Another pH indicator with a similar mechanism of action but different pH range.
Bromophenol Blue: A pH indicator with a different color change range.
Methyl Red: Another pH indicator used in various biochemical assays.
Uniqueness
Chlorophenol Red sodium salt is unique due to its specific pH range and high sensitivity, making it particularly useful in applications requiring precise pH measurements. Its ability to act as a chromogenic label also sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
sodium;2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDIGZFHHZGTEF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-64-2 |
Source


|
| Record name | Chlorophenol Red Sodium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
